molecular formula C10H8BrClN2O B1529255 3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 1339141-04-6

3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole

Cat. No. B1529255
CAS RN: 1339141-04-6
M. Wt: 287.54 g/mol
InChI Key: LECBGDSRRBIMFY-UHFFFAOYSA-N
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Description

3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole is a chemical compound with the CAS Number: 1339141-04-6 . It has a molecular weight of 287.54 and its IUPAC name is 3-(2-bromobenzyl)-5-(chloromethyl)-1,2,4-oxadiazole .


Molecular Structure Analysis

The molecular structure of 3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole ring substituted with a bromophenylmethyl group at the 3-position and a chloromethyl group at the 5-position . The InChI code for this compound is 1S/C10H8BrClN2O/c11-8-4-2-1-3-7(8)5-9-13-10(6-12)15-14-9/h1-4H,5-6H2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.54 . It is recommended to be stored at refrigerated temperatures .

Scientific Research Applications

Mesomorphic Behaviour and Photoluminescence

A series of 1,3,4-oxadiazole derivatives have been synthesized and characterized, demonstrating mesomorphic behavior with a wide temperature range for cholesteric mesophases and narrow ranges for nematic and/or smectic A mesophases. These compounds also exhibit strong blue fluorescence emission and good photoluminescence quantum yields, highlighting their potential for applications in optoelectronics and as photoluminescent materials (Han et al., 2010).

Nonlinear Optical Properties

New 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl have been synthesized and demonstrated to behave as optical limiters at specific wavelengths, making them suitable for optoelectronic applications. The optical nonlinearity of these compounds suggests potential use in developing materials for photonic and optoelectronic devices (Chandrakantha et al., 2011).

Corrosion Inhibition

Oxadiazole derivatives have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These studies suggest that oxadiazole compounds can significantly enhance the corrosion resistance of metals, which could be beneficial in industrial applications where metal preservation is critical (Kalia et al., 2020).

Insecticidal Activities

Some 1,3,4-oxadiazole derivatives have shown promising insecticidal activities against specific pests, indicating their potential as new insecticides. The relationship between their chemical structure and insecticidal activity has been explored, providing insights into designing more effective pest control agents (Qi et al., 2014).

Antimicrobial Properties

Newly synthesized 1,3,4-oxadiazole derivatives bearing a bromonaphthalene moiety have exhibited significant antimicrobial activities. This suggests their potential use in developing new antimicrobial agents, contributing to the ongoing search for new therapeutics against resistant microbial strains (Mayekar et al., 2010).

Mechanism of Action

The mechanism of action for this compound is not specified in the retrieved data. The biological activity of oxadiazoles can vary widely depending on the specific substitutions on the oxadiazole ring .

Future Directions

While specific future directions for this compound are not available in the retrieved data, oxadiazoles are a focus of ongoing research due to their presence in a variety of biologically active compounds . Future research may explore new synthetic methods, potential biological activities, and applications in medicinal chemistry.

properties

IUPAC Name

3-[(2-bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O/c11-8-4-2-1-3-7(8)5-9-13-10(6-12)15-14-9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECBGDSRRBIMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NOC(=N2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Bromophenyl)methyl]-5-(chloromethyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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